[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Brand Name: Vulcanchem
CAS No.: 1320201-22-6
VCID: VC0170454
InChI: InChI=1S/C50H84O2S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;;;;;;;;/h37-38,43-44H,5-36,41-42H2,1-4H3;6*1H3;;
SMILES: CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C
Molecular Formula: C56H102O2S2Sn2
Molecular Weight: 1108.97

[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

CAS No.: 1320201-22-6

Cat. No.: VC0170454

Molecular Formula: C56H102O2S2Sn2

Molecular Weight: 1108.97

* For research use only. Not for human or veterinary use.

[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane - 1320201-22-6

Specification

CAS No. 1320201-22-6
Molecular Formula C56H102O2S2Sn2
Molecular Weight 1108.97
IUPAC Name [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Standard InChI InChI=1S/C50H84O2S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;;;;;;;;/h37-38,43-44H,5-36,41-42H2,1-4H3;6*1H3;;
Standard InChI Key AZENTBKKKXIGMB-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C

Introduction

Chemical Identity and Properties

Nomenclature and Identification

[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane is a complex organometallic compound with multiple alternate names in scientific literature. The compound is registered with CAS number 1320201-22-6, which provides a unique identifier for this specific chemical entity. Alternative names include "(4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(triMethylstannane)" which appears in certain chemical databases and literature . This variation in nomenclature reflects the complex structure and the different systematic naming approaches used across chemical information systems.

Physicochemical Properties

This compound possesses distinctive physicochemical properties that determine its behavior in various applications. The molecular formula is C56H102O2S2Sn2, with a calculated molecular weight of 1108.97 g/mol. The core structure consists of a thieno[2,3-f]benzothiol framework with two trimethylstannyl groups attached at specific positions. The long 2-octyldodecoxy chains attached at positions 4 and 8 contribute to the compound's solubility characteristics and influence its behavior in thin films and solution-processed applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1320201-22-6
Molecular FormulaC56H102O2S2Sn2
Molecular Weight1108.97 g/mol
Physical StateSolid (at 20°C) *
IUPAC Name[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f]benzothiol-6-yl]-trimethylstannane

*Note: Physical state is inferred from similar compounds like those in reference .

Structural Features

The compound's molecular architecture centers on a benzo[1,2-b:4,5-b']dithiophene core, which consists of fused thiophene and benzene rings. The presence of two trimethylstannyl (Me3Sn-) groups at positions 2 and 6 is a critical feature, as these reactive groups serve as key functionalities for cross-coupling reactions in organic synthesis applications . The bulky 2-octyldodecoxy side chains attached at positions 4 and 8 contribute to the compound's solubility in organic solvents and influence its packing behavior in solid state.

Synthesis Methods

General Synthetic Approaches

The synthesis of [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane typically involves multiple steps focused on constructing the thieno[2,3-f]benzothiol framework followed by functionalization with trimethylstannyl groups. The key steps in the synthesis generally include the formation of thieno and benzothiol units through appropriate coupling reactions and subsequent attachment of the octyldodecoxy chains.

Stannylation Procedures

Applications in Materials Science

Organic Semiconductor Applications

[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane serves as a critical building block in the synthesis of advanced organic semiconductors. The trimethylstannyl groups function as reactive sites for palladium-catalyzed cross-coupling reactions, particularly Stille coupling, allowing for the construction of complex conjugated polymers with precisely controlled structures. These resulting materials often exhibit exceptional charge transport properties, making them valuable in organic field-effect transistors (OFETs) and related electronic devices.

Photovoltaic Materials

One of the most significant applications of this compound lies in the development of organic photovoltaic (OPV) materials. The benzo[1,2-b:4,5-b']dithiophene core represents an electron-rich moiety that, when incorporated into donor-acceptor copolymers, can provide materials with optimized band gaps and enhanced power conversion efficiencies. The octyldodecoxy side chains improve solubility and processability while also influencing the thin-film morphology, which is crucial for efficient charge separation and transport in solar cell devices.

Advantages in Device Manufacturing

The incorporation of this stannylated monomer into device manufacturing processes offers several advantages. The presence of reactive trimethylstannyl groups enables precise control over polymer chain growth and molecular weight during polymerization reactions. Additionally, the long branched alkoxy side chains improve solution processability, enabling cost-effective fabrication methods such as roll-to-roll printing, spin coating, and ink-jet printing for large-area electronic devices.

Research Findings and Analysis

Structure-Property Relationships

Research into [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane has revealed important structure-property relationships that influence its performance in organic electronic applications. The thieno[2,3-f]benzothiol framework contributes to the extended π-conjugation necessary for efficient charge transport, while the strategic positioning of trimethylstannyl groups enables regioselective polymerization reactions. Studies have shown that the nature and positioning of the alkoxy substituents significantly affect both the electronic properties and the solid-state packing of resulting polymers.

Synthesis Optimization

CompoundKey FeaturesRelative PerformanceApplication Area
[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannaneDual stannyl groups, branched alkoxy chainsHigh solubility, excellent reactivityPolymer solar cells, OFETs
(4,8-Dioctoxythieno[2,3-f]benzothiol-2-yl)-trimethylstannaneLinear alkoxy chains, single stannyl groupModerate solubility, good reactivityOrganic semiconductors
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiopheneSimpler structure, no alkoxy chainsLower solubility, high planarityHigh-mobility transistors

*Note: This comparison is based on structural analysis and known properties of similar compounds .

Future Research Directions

Structural Modifications

Ongoing research is exploring structural modifications to [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane aimed at enhancing specific properties. These modifications include altering the length and branching patterns of the alkoxy side chains to optimize solubility and solid-state packing, as well as investigating alternative positions for the trimethylstannyl groups to influence the electronic properties of resulting polymers. Such structural engineering could lead to materials with improved performance in specific applications.

Sustainable Synthesis Approaches

Given increasing emphasis on green chemistry principles, future research may focus on developing more sustainable synthesis routes for this compound. This could involve replacing toxic reagents, reducing solvent use, employing catalytic rather than stoichiometric reactions, and exploring biobased alternatives for certain structural components. The development of tin-free alternatives that maintain similar reactivity profiles while reducing environmental and health concerns is another potential research direction .

Emerging Applications

Beyond current applications in organic electronics, future research may explore new uses for [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f] benzothiol-6-yl]-trimethylstannane and its derivatives. Potential emerging applications include:

  • Sensors and bioelectronic devices leveraging the unique electronic properties of resulting polymers

  • Thermoelectric materials for waste heat recovery

  • Electrochromic devices for smart windows and displays

  • Components in flexible and wearable electronics

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